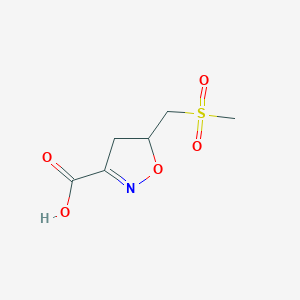
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring, a trifluoromethyl group, and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between a pyridine-substituted alkyne and an azide in the presence of a copper catalyst. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Another approach involves the direct functionalization of a pre-formed triazole ring with a pyridine and trifluoromethyl group. This can be achieved through a series of substitution reactions, where the triazole ring is first functionalized with a suitable leaving group, followed by nucleophilic substitution with the desired pyridine and trifluoromethyl reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, and often involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization. The choice of synthetic route and reaction conditions is influenced by factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as water, acetone, or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Reactions are typically carried out in solvents such as tetrahydrofuran or ethanol.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and organohalides. Reactions are typically carried out in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or ketones, while reduction reactions may yield reduced derivatives such as alcohols or amines. Substitution reactions may yield substituted derivatives with various functional groups, and coupling reactions may yield larger, more complex molecules.
科学的研究の応用
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique chemical properties and potential biological activity. It has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Materials Science: The compound is of interest for its potential use in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties make it a valuable building block for the synthesis of advanced materials.
Organic Synthesis: The compound is of interest as a versatile intermediate in organic synthesis. It can be used as a starting material for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.
Biological Research: The compound is of interest for its potential use as a tool in biological research. It can be used to study the structure and function of biological molecules, such as proteins and nucleic acids, and to develop new diagnostic and therapeutic techniques.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of an enzyme by binding to its active site, or it may modulate the activity of a receptor by binding to its ligand-binding domain.
The compound may also exert its effects through other mechanisms, such as altering the structure and function of biological membranes, or modulating the expression of specific genes. The specific pathways and molecular targets involved in the compound’s mechanism of action are the subject of ongoing research.
類似化合物との比較
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activity.
5-(Trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyridine ring, which may result in different chemical properties and biological activity.
2-(Pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical properties and biological activity.
The presence of the trifluoromethyl group and the pyridine ring in this compound imparts unique chemical properties to the compound, making it a valuable target for research and development. The trifluoromethyl group is known to enhance the stability and lipophilicity of the compound, while the pyridine ring can participate in various chemical reactions and interactions with biological molecules.
特性
分子式 |
C9H5F3N4O2 |
|---|---|
分子量 |
258.16 g/mol |
IUPAC名 |
2-pyridin-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-6(8(17)18)14-16(15-7)5-3-1-2-4-13-5/h1-4H,(H,17,18) |
InChIキー |
WUJZQCWJRVUCMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


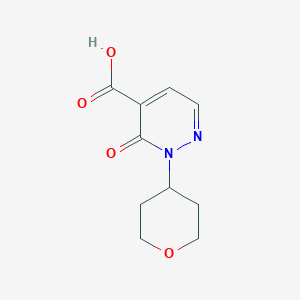
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)


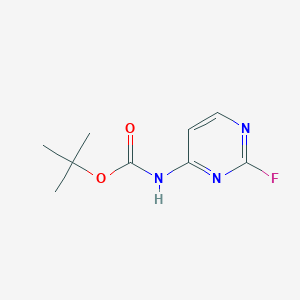




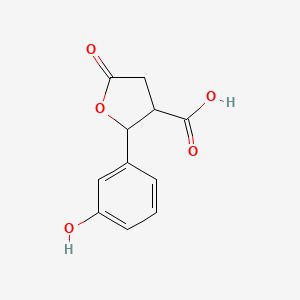
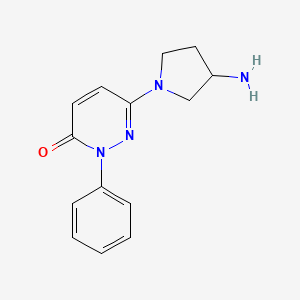
![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)

